![molecular formula C7H5BrF3NO B060362 3-Bromo-4-(trifluoromethoxy)aniline CAS No. 191602-54-7](/img/structure/B60362.png)
3-Bromo-4-(trifluoromethoxy)aniline
Overview
Description
3-Bromo-4-(trifluoromethoxy)aniline is a chemical compound with the empirical formula C7H5BrF3NO and a molecular weight of 256.02 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of 3-Bromo-4-(trifluoromethoxy)aniline involves the use of sodium ferrate and sodium bromide as auxiliary reaction mixtures . The mixture is heated to 95°C for 4 hours, then sodium amide is added . The temperature is raised to 155°C, the reaction pressure is raised to 4 atm, and the reaction is continued for 10 hours .Molecular Structure Analysis
The molecular structure of 3-Bromo-4-(trifluoromethoxy)aniline can be represented by the SMILES stringNc1ccc (OC (F) (F)F)c (Br)c1
. The InChI key for this compound is RAQMUBDHNKQNTD-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
3-Bromo-4-(trifluoromethoxy)aniline is a colorless to light yellow clear liquid . Its density is approximately 1.726 g/cm3 . The compound has a boiling point of 236.6±35.0 °C .Scientific Research Applications
Chemical Synthesis
“3-Bromo-4-(trifluoromethoxy)aniline” is used as a building block in chemical synthesis . It’s a specialty product for proteomics research applications .
Fluorination Reagents
This compound is also used in the production of fluorination reagents . Fluorination is a process that introduces a fluorine atom into a compound and is significant in the field of pharmaceuticals and agrochemicals.
Liquid-Crystalline Polymethacrylates
“4-(Trifluoromethoxy)aniline”, a similar compound, has been used in the synthesis of side-group liquid-crystalline polymethacrylates . Although not directly related, it suggests potential applications of “3-Bromo-4-(trifluoromethoxy)aniline” in the field of polymer chemistry.
Safety and Handling
In terms of safety and handling, the compound is known to cause skin and eye irritation . Therefore, it’s important to handle it with care in a research setting, using appropriate protective equipment.
Safety and Hazards
Mechanism of Action
Target of Action
3-Bromo-4-(trifluoromethoxy)aniline is primarily used as a reagent in the Suzuki–Miyaura (SM) cross-coupling reaction . The SM coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound’s primary targets are the organoboron reagents used in this process .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The biochemical pathways affected by 3-Bromo-4-(trifluoromethoxy)aniline are primarily related to the SM coupling reaction . The compound’s interaction with organoboron reagents leads to changes in these reagents’ properties, tailoring them for application under specific SM coupling conditions .
Pharmacokinetics
The compound is known to be a liquid at room temperature . Its melting point is greater than 110°C , suggesting that it may have a relatively high boiling point and low volatility. These properties could impact the compound’s absorption, distribution, metabolism, and excretion (ADME), as well as its bioavailability.
Result of Action
The primary result of 3-Bromo-4-(trifluoromethoxy)aniline’s action is the formation of new carbon-carbon bonds through the SM coupling reaction . This enables the synthesis of a wide range of organic compounds .
Action Environment
The action of 3-Bromo-4-(trifluoromethoxy)aniline can be influenced by various environmental factors. For instance, the SM coupling reaction is known to be exceptionally mild and functional group tolerant . Therefore, the presence of different functional groups in the reaction environment could potentially influence the compound’s action, efficacy, and stability.
properties
IUPAC Name |
3-bromo-4-(trifluoromethoxy)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO/c8-5-3-4(12)1-2-6(5)13-7(9,10)11/h1-3H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQMUBDHNKQNTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)Br)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371347 | |
Record name | 3-bromo-4-(trifluoromethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-(trifluoromethoxy)aniline | |
CAS RN |
191602-54-7 | |
Record name | 3-bromo-4-(trifluoromethoxy)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40371347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Bromo-4-(trifluoromethoxy)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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